molecular formula C17H14BrNO2S B2897922 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097872-50-7

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No. B2897922
CAS RN: 2097872-50-7
M. Wt: 376.27
InChI Key: XDSQUZLCZTXWCL-UHFFFAOYSA-N
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Description

“2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide”, thiophene derivatives have been synthesized through various methods, including heterocyclization of different substrates .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and chemical reactivity of compounds containing furan and thiophene moieties have been extensively studied. For example, Aleksandrov et al. (2017) discussed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation to 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the potential for electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activities

  • Compounds incorporating furan and thiophene rings have been investigated for their antibacterial properties. Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their in vitro anti-bacterial activities, demonstrating effectiveness against drug-resistant bacteria (Siddiqa et al., 2022).

Pharmacological Applications

  • Research on compounds similar to "2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide" often focuses on their potential pharmacological applications. For instance, Galešić and Vlahov (1990) studied the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its biological and pharmacological activities (Galešić & Vlahov, 1990).

Synthetic Methodologies

  • The development of synthetic methodologies for furan and thiophene derivatives is a significant area of research. Maruoka, Yamagata, and Yamazaki (2001) described the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group, which underscores the versatility of these heterocyclic compounds in organic synthesis (Maruoka, Yamagata, & Yamazaki, 2001).

Electrophilic Substitution Reactions

  • Aleksandrov and El’chaninov (2016) studied the introduction of nitro groups or bromine atoms into furan or thiophene rings, enhancing pharmacological activity. Their work on 2-{(E)-2-[furan(or thiophen)-2-yl]ethenyl}-1,3-benzothiazoles indicates the potential for creating compounds with high biological activity through selective chemical modifications (Aleksandrov & El’chaninov, 2016).

properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c18-15-5-2-1-4-13(15)17(20)19-10-14(12-7-9-22-11-12)16-6-3-8-21-16/h1-9,11,14H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSQUZLCZTXWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

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